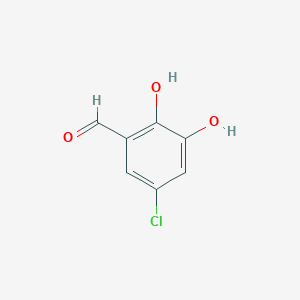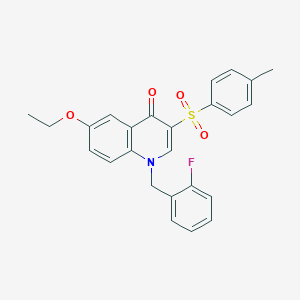
(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves the inhibition of specific enzymes and receptors in the body, leading to the modulation of various signaling pathways. It has been shown to target specific proteins, such as kinases and phosphatases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone are diverse and depend on the specific target proteins and signaling pathways affected. It has been reported to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, it has shown promising results in improving cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone in lab experiments include its high potency and specificity, making it an ideal candidate for drug discovery and development. However, its limitations include its relatively short half-life and potential toxicity, which require careful consideration in experimental design.
Zukünftige Richtungen
For the study of (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone include further exploration of its potential applications in drug discovery and development, particularly in the treatment of cancer, inflammation, and neurological disorders. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves a series of chemical reactions, including the condensation of 4-(Difluoromethoxy)aniline with 2-bromo-4-chlorothiazole, followed by the addition of pyrrolidine and subsequent deprotection. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has shown promising results in drug discovery and development, particularly in the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-14(17)22-11-5-3-10(4-6-11)18-15-19-12(9-23-15)13(21)20-7-1-2-8-20/h3-6,9,14H,1-2,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRUEJPTUVUOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2483172.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2483173.png)


![5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2483178.png)

![5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2483180.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)



![4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2483190.png)

![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)